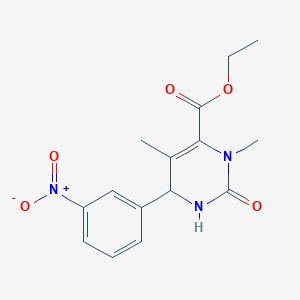![molecular formula C20H14BrN3O B414433 N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide CAS No. 391218-46-5](/img/structure/B414433.png)
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide is a compound that features a benzimidazole moiety, which is a bicyclic structure consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives have shown inhibitory actions against certain bacterial strains . Another derivative was found to have anti-inflammatory activity .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzimidazole derivatives have been reported to exert various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide are not fully explored yet. Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some benzimidazole derivatives have been found to activate human glucokinase, an enzyme involved in glucose metabolism
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, influencing various cellular processes These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative, followed by bromination. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole core.
Bromination: The benzimidazole derivative is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory activity.
2-Phenylbenzimidazole: Exhibits significant anticancer activity.
4-(1H-Benzimidazol-2-yl)aniline: Used in the synthesis of various pharmaceuticals .
Uniqueness
N-[2-(1H-Benzimidazol-2-yl)phenyl]-4-bromobenzamide stands out due to the presence of the bromobenzamide group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNRZEYELKGVFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]-2-furamide](/img/structure/B414351.png)
![4-Methyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)-amino]-ethyl}-benzamide](/img/structure/B414353.png)



![4-tert-butyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B414361.png)


![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B414365.png)


![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]-1-naphthamide](/img/structure/B414368.png)


